N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide
CAS No.: 2034359-65-2
Cat. No.: VC4232450
Molecular Formula: C15H20N2O2S
Molecular Weight: 292.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034359-65-2 |
|---|---|
| Molecular Formula | C15H20N2O2S |
| Molecular Weight | 292.4 |
| IUPAC Name | N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H20N2O2S/c18-15(17-12-3-1-2-4-12)11-5-6-14(16-9-11)19-13-7-8-20-10-13/h5-6,9,12-13H,1-4,7-8,10H2,(H,17,18) |
| Standard InChI Key | RQFGVXRQZNYYHZ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Introduction
N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a pyridine ring, a carboxamide functional group, and a thiolan moiety. The compound's molecular formula is
and it has an approximate molecular weight of 296.40 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis
The synthesis of N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves several steps, including the formation of the pyridine ring and the introduction of the thiolan moiety. The general synthetic route includes:
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Formation of the Pyridine Ring: Utilizing appropriate precursors, the pyridine structure is synthesized through cyclization reactions.
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Introduction of the Thiolan Moiety: The thiolane component is introduced via nucleophilic substitution reactions, often involving thiolane derivatives.
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Carboxamide Formation: The final step involves converting the amine to a carboxamide through acylation reactions.
Biological Activity
Research indicates that N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide exhibits several promising biological activities:
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Anti-Cancer Properties: Studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines, including human breast cancer cells, suggesting its potential as an anti-cancer agent.
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Neuroprotective Effects: Research published in "Neuroscience Letters" indicates that it may protect neuronal cells from oxidative stress-induced death, highlighting its potential application in neurodegenerative diseases.
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Anti-inflammatory Activity: Preliminary studies suggest that this compound can suppress inflammatory mediators in immune cells, indicating potential therapeutic benefits in inflammatory conditions.
Interaction Studies
Understanding the mechanism of action for N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves examining its interaction with biological targets. Key methodologies employed in these studies include:
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Molecular Docking Studies: These are used to predict how the compound interacts with specific receptors or enzymes.
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Binding Affinity Assessments: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are utilized to measure binding affinities with target proteins.
Comparative Analysis
To better understand the uniqueness of N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-hydroxyphenyl)methyl)-6-(thiolan-3-yloxy)pyridine | Contains a phenolic group | May exhibit different biological activities due to phenolic substitution |
| 2-(Cyclopropylmethyl)-6-methylpyridazinone | Features a cyclopropyl group | Different ring structure alters pharmacological profile |
| 6-Methylpyridin-3-carboxamide | Lacks thiolan moiety | Simpler structure may lead to reduced activity compared to thiolan-containing compounds |
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